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molecular formula C12H7F3N2S B2988705 2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile CAS No. 883024-46-2

2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile

Cat. No. B2988705
M. Wt: 268.26
InChI Key: SJRFZLGHBGYMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901156B2

Procedure details

This compound was synthesized from 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone and 2-cyanothioacetamide as described in example 1 step 1 (2.4 g, 48% yield), and it was carried through without further purification. MS (ESI) m/z: Calculated for C12H7F3N2S: 268.03. found: 269.0 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][CH:6]=1)=O.[C:15]([CH2:17][C:18]([NH2:20])=[S:19])#[N:16]>>[F:12][C:11]([F:14])([F:13])[C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:20]=[C:18]([CH2:17][C:15]#[N:16])[S:19][CH:2]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried through without further purification

Outcomes

Product
Name
Type
Smiles
FC(C1=CC=C(C=C1)C=1N=C(SC1)CC#N)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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